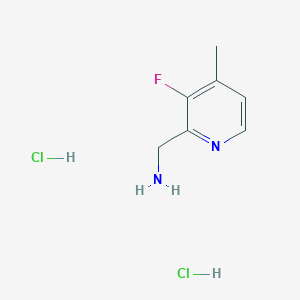

2-Aminomethyl-3-fluoro-4-methylpyridine Dihydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of AFMPD involves several steps, including fluorination, alkylation, and cyclization. Starting from commercially available precursors, the process typically begins with the introduction of the fluorine atom at the desired position on the pyridine ring. Subsequent alkylation and cyclization steps yield the final product. Detailed synthetic routes can be found in relevant literature .

Wissenschaftliche Forschungsanwendungen

Efficient Pyridinylmethyl Functionalization

- This research discusses the functionalization of 2-Fluoro-4-methylpyridine, which is related to the compound . The process includes chlorination, hydrolysis, and methanesulfonylation, leading to the synthesis of a cognition enhancer drug candidate (Pesti et al., 2000).

Synthesis of Related Compounds

- Another study details the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, a compound structurally similar to 2-Aminomethyl-3-fluoro-4-methylpyridine Dihydrochloride (Qunfeng et al., 2012).

Antibacterial Activity

- A study on pyridonecarboxylic acids, which include derivatives of fluoro-methylpyridine, shows significant antibacterial activity, indicating potential medical applications (Egawa et al., 1984).

Photochemical Applications

- Research on the photochemical dimerization of various 2-aminopyridines and 2-pyridones, which are structurally related to the compound of interest, suggests potential applications in photochemical processes (Taylor & Kan, 1963).

Synthesis of Herbicidal Compounds

- A study on the synthesis of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, which are related to this compound, explores their herbicidal activities, indicating agricultural applications (Liu et al., 2005).

Antimicrobial and DNA Interaction Studies

- Silver(I) complexes with 2-amino-3-methylpyridine, a compound similar to the one , have shown considerable antimicrobial activity and DNA interaction properties (Abu-Youssef et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding or ionic interactions .

Biochemical Pathways

Given the compound’s potential as a fluorinated pyridine derivative, it may influence pathways related to fluoropyridines . Fluoropyridines have been associated with various biological activities, including antimicrobial, antiviral, and antitumor effects .

Pharmacokinetics

As such, its bioavailability and pharmacokinetic profile remain largely unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Eigenschaften

IUPAC Name |

(3-fluoro-4-methylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-5-2-3-10-6(4-9)7(5)8;;/h2-3H,4,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCWTPNZBVTHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)CN)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2907585.png)

![4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2907586.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2907592.png)

![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2907593.png)

![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)

![(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine](/img/structure/B2907595.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907600.png)

![4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907602.png)